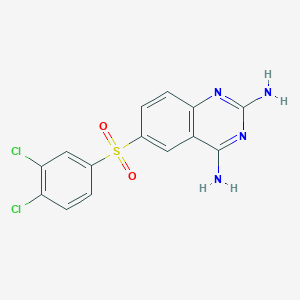
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Méthodes De Préparation
The synthesis of 6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid with amides, followed by sulfonylation and chlorination steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and sulfonation reactions are typical, with reagents such as sulfuryl chloride and chlorinating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules with desired biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine can be compared with other quinazoline derivatives such as:
Gefitinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
What sets this compound apart is its unique sulfonyl group, which enhances its binding affinity and specificity towards certain molecular targets .
Propriétés
Numéro CAS |
51123-28-5 |
|---|---|
Formule moléculaire |
C14H10Cl2N4O2S |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(17)20-14(18)19-12/h1-6H,(H4,17,18,19,20) |
Clé InChI |
FQPCGSYKAFBZTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


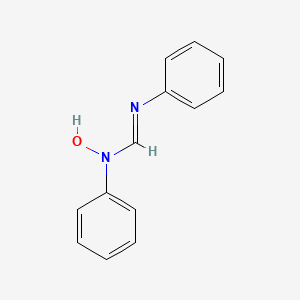
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
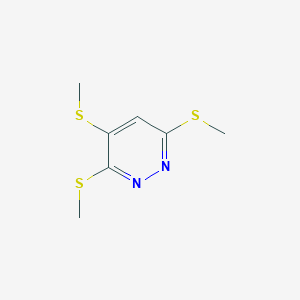

![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
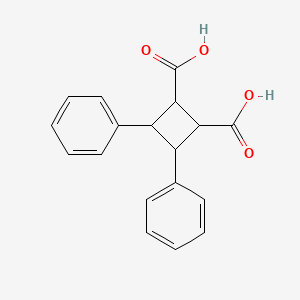
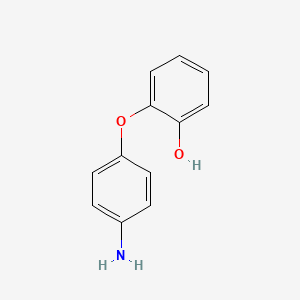
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
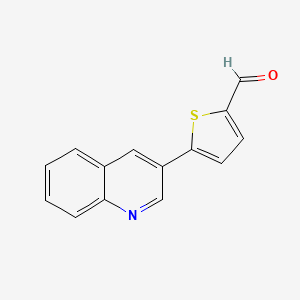
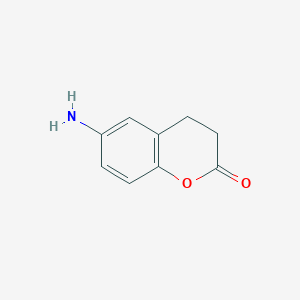
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
